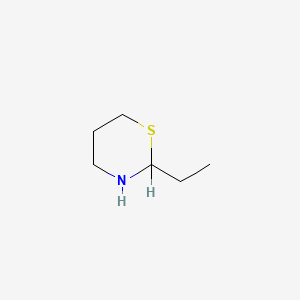

2-Ethyl-1,3-thiazinane

Description

Contextual Significance of Nitrogen-Sulfur Heterocycles in Contemporary Chemical Research

Nitrogen-sulfur heterocycles are of paramount importance in modern chemical research due to their diverse biological activities and wide-ranging applications. ijarst.inijpcsonline.comnih.gov These compounds form the core structure of numerous medicinally important molecules, exhibiting properties such as antibacterial, antifungal, antitumor, and anti-inflammatory activities. nih.govresearchgate.netnih.gov The versatility of the nitrogen-sulfur heterocyclic scaffold allows for the synthesis of a vast array of derivatives with tailored biological and pharmacological profiles. ijpcsonline.comnih.gov

Beyond their pharmaceutical relevance, these heterocycles are crucial in materials science. Their unique electronic properties make them suitable for applications in the development of molecular conductors, magnets, and other functional materials. nih.gov The ongoing exploration of nitrogen-sulfur heterocycles continues to yield novel compounds with significant potential across various scientific disciplines. ijarst.inmdpi.comnih.gov

Overview of Thiazinane Isomers: 1,2-Thiazinane, 1,3-Thiazinane (B8806883), and 1,4-Thiazinane Frameworks

Thiazinanes are fully saturated six-membered heterocyclic compounds containing one nitrogen and one sulfur atom. They exist as three constitutional isomers, distinguished by the relative positions of the nitrogen and sulfur atoms within the ring: 1,2-thiazinane, 1,3-thiazinane, and 1,4-thiazinane. nih.govmdpi.comwikipedia.orgsemanticscholar.org

Each isomeric framework possesses distinct chemical properties and reactivity, leading to different synthetic strategies and applications.

1,2-Thiazinane: In this isomer, the nitrogen and sulfur atoms are adjacent. A significant portion of research on this scaffold focuses on its 1,1-dioxide derivatives, which are cyclic sulfamates or sultams. researchgate.net These compounds have been investigated for their potential biological activities. mdpi.comsemanticscholar.org The synthesis of 1,2-thiazinane derivatives often involves cyclization reactions of appropriate amino-alcohols or amino-halides. nih.govsemanticscholar.org

1,3-Thiazinane: This isomer features a nitrogen and sulfur atom separated by a carbon atom. The 1,3-thiazinane framework is a key structural motif in various natural products and synthetic compounds with notable biological activity. nih.govmdpi.com For instance, derivatives of 1,3-thiazinan-4-one have been synthesized and explored for their therapeutic potential. nih.gov The synthesis of the 1,3-thiazinane ring can be achieved through various methods, including the reaction of primary amines and carbon disulfide with acryloyl chloride. researchgate.net

1,4-Thiazinane: In the 1,4-thiazinane isomer, the nitrogen and sulfur atoms are positioned opposite to each other in the ring. This arrangement is found in the core structure of phenothiazines, a class of compounds with significant pharmacological applications. ijpcsonline.com The synthesis of 1,4-thiazines can be accomplished through methods such as the reduction of the corresponding dione. wikipedia.org

Table 1: Thiazinane Isomers and their CAS Numbers

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2-Thiazinane | 1,2-Thiazinane | 37441-50-2 (for 1,1-dioxide) | C4H9NS | 103.19 |

| 1,3-Thiazinane | 1,3-Thiazinane | 543-71-5 | C4H9NS | 103.19 |

| 1,4-Thiazinane | 1,4-Thiazinane | 290-57-3 (for 4H-1,4-thiazine) | C4H5NS | 99.15 |

Note: The table provides representative CAS numbers. The molecular formula and weight for the parent thiazinane isomers are the same, while the unsaturated thiazine (B8601807) is provided for comparison.

Specific Structural Considerations for 2-Ethyl-1,3-thiazinane and its Hydrohalide Salts

This compound is a specific derivative of the 1,3-thiazinane scaffold, featuring an ethyl group at the second position of the ring. The stereochemistry at the C2 position introduces a chiral center, meaning the compound can exist as a racemic mixture of enantiomers. The conformation of the six-membered ring is typically a chair-like structure to minimize steric strain.

The synthesis of 2-substituted-1,3-thiazines can be achieved through various synthetic routes. For instance, the treatment of N-(2-hydroxyethyl)propionamide with Lawesson's reagent followed by exposure to a base can yield 2-ethyl-5,6-dihydro-4H-1,3-thiazine. nih.gov

The presence of the basic nitrogen atom in the 1,3-thiazinane ring allows for the formation of hydrohalide salts upon reaction with hydrogen halide acids (e.g., HCl, HBr). These salts are typically crystalline solids with increased water solubility compared to the free base. The formation of hydrohalide salts is a common strategy to improve the handling and formulation of amine-containing compounds. For example, hydrochlorides of 3-substituted-1,3-thiazinan-4-ones have been synthesized through the cyclization of N-acryloylthioureas. nih.gov

Current Research Landscape and Emerging Directions for Saturated 1,3-Thiazinanes

The current research landscape for saturated 1,3-thiazinanes is active, with a focus on the development of novel synthetic methodologies and the exploration of their biological potential. Recent advancements include the development of efficient one-pot syntheses for 1,3-thiazinane derivatives. researchgate.net Gold-catalyzed formation of 1,3-thiazines and 1,3-thiazinanes has also been reported as a novel catalytic approach. acs.org

Emerging research directions include:

Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure 1,3-thiazinane derivatives, which is crucial for understanding their structure-activity relationships.

Green Chemistry Approaches: Utilizing more environmentally friendly and sustainable methods for the synthesis of these heterocycles.

Medicinal Chemistry Applications: The design and synthesis of novel 1,3-thiazinane-based compounds as potential therapeutic agents, targeting a wide range of diseases.

Material Science: Investigating the potential of 1,3-thiazinane-containing polymers and materials with unique properties.

The continued exploration of the chemistry and biological activity of saturated 1,3-thiazinanes holds promise for the discovery of new and valuable compounds.

Structure

3D Structure

Properties

CAS No. |

2032-29-3 |

|---|---|

Molecular Formula |

C6H13NS |

Molecular Weight |

131.24 g/mol |

IUPAC Name |

2-ethyl-1,3-thiazinane |

InChI |

InChI=1S/C6H13NS/c1-2-6-7-4-3-5-8-6/h6-7H,2-5H2,1H3 |

InChI Key |

XFIWUWZNARIGCG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1NCCCS1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 1,3 Thiazinane Systems

Fundamental Chemical Transformations within the 1,3-Thiazinane (B8806883) Ring System

The 1,3-thiazinane ring can undergo a variety of chemical transformations, including ring-opening, hydrolysis, and substitution reactions at the nitrogen atom. The stability of the ring is notable; for instance, 1,3-thiazinan-4-ones are relatively stable in aqueous alkaline media but are susceptible to hydrolysis under acidic conditions nih.govmdpi.com.

Ring-Opening and Hydrolysis: Acid-catalyzed hydrolysis is a key transformation for certain 1,3-thiazinane derivatives. Treatment of 2,3-substituted-1,3-thiazinan-4-ones with concentrated hydrochloric acid leads to the ring-opening of the thiazinane moiety to yield thioester derivatives nih.govmdpi.com. This reaction highlights the reactivity of the S,N-acetal (or aminal) functional group at the C2 position, which is prone to cleavage under acidic catalysis.

N-Acylation and N-Alkylation: The nitrogen atom in the 1,3-thiazinane ring retains its nucleophilic character and can readily undergo reactions with electrophiles. For example, 1,3-thiazinane-2-thione can be N-acylated with various acyl chlorides to provide the corresponding N-acyl thiazinanethiones in high yields acs.org. Similarly, N-alkylation can be achieved by reacting 1,3-thiazinane-2-thione with alkyl halides in the presence of a base like sodium hydride or potassium carbonate nih.govmdpi.com. These reactions are fundamental for the synthesis of more complex derivatives and for introducing functional groups that can modulate the molecule's properties.

Synthesis and Cyclization: The 1,3-thiazinane ring is typically synthesized via cyclization reactions. A common method involves the reaction of a 1,3-aminothiol with an aldehyde or ketone. For 2-ethyl-1,3-thiazinane, this would involve the condensation of 3-aminopropanethiol with propanal. Other synthetic strategies include the reaction of 3-mercaptopropionic acid with primary amines and aryl aldehydes to form 2,3-substituted-1,3-thiazinan-4-ones nih.govsemanticscholar.org. The formation of the heterocyclic ring can also be achieved through intramolecular cyclization of appropriately functionalized precursors, such as N-acryloylthioureas, which can cyclize to form 2-imino-1,3-thiazinan-4-ones nih.govmdpi.com.

Tautomerism and Isomerism in 1,3-Thiazinane Structures and Solution-State Equilibria

Tautomerism is a significant feature in the chemistry of 1,3-thiazinane derivatives, particularly those with exocyclic double bonds. The equilibrium between different tautomeric forms can be influenced by the physical state (solid vs. solution) and the solvent environment.

A remarkable case of tautomerism has been observed in gold-catalyzed cyclization products, where two distinct tautomers were isolated and characterized acs.orgnih.gov. The equilibrium exists between the endocyclic C=N bond form (a 5,6-dihydro-4H-1,3-thiazine) and the exocyclic C=N bond form (an imino-1,3-thiazinane). Spectroscopic and crystallographic studies revealed that the structure in solution differs from that in the solid state.

In solution, NMR experiments (COSY and HMBC) unambiguously identified the 5,6-dihydro-4H-1,3-thiazine tautomer (2a′) as the sole product. This was confirmed by the lack of coupling between the NH proton and the CH2 protons of the ring, which would be expected for the 1,3-thiazinane structure acs.orgnih.gov. Conversely, X-ray diffraction studies of a single crystal grown from the same compound revealed the presence of the 1,3-thiazinane tautomer (2a) in the solid state, with the imine bond located exocyclic to the ring acs.orgnih.gov. This phenomenon, where different tautomers are observed in different phases, highlights the subtle energy differences that can modulate the structural preference.

| Property | In Solution (Tautomer 2a') | In Crystal State (Tautomer 2a) | Reference |

|---|---|---|---|

| Structure | 5,6-dihydro-4H-1,3-thiazine | Imino-1,3-thiazinane | acs.orgnih.gov |

| Key Evidence | NMR (COSY, HMBC) spectra show NH coupling to aromatic protons only, not ring CH2. | X-ray crystal structure shows NH within the ring and an exocyclic C=N bond. | acs.orgnih.gov |

| C=N Bond Position | Endocyclic | Exocyclic | acs.orgnih.gov |

| N-H Position | Exocyclic | Endocyclic | acs.orgnih.gov |

Beyond this imine-enamine type tautomerism, 1,3-thiazinanes can also exhibit ring-chain tautomerism, a process observed in various six-membered heterocyclic systems researchgate.net. This equilibrium involves the reversible opening of the ring to form an open-chain Schiff base, typically from the reaction between a 1,3-aminothiol and an aldehyde. The position of this equilibrium is dependent on factors such as substituents, temperature, and solvent.

Nucleophilic and Electrophilic Reactivity of this compound and its Derivatives

The reactivity of this compound is characterized by the nucleophilic nature of the heteroatoms and the electrophilic character of the C2 carbon.

Nucleophilic Reactivity: The nitrogen atom of the 1,3-thiazinane ring is a nucleophilic center. As discussed previously, it can be readily alkylated or acylated by reacting with suitable electrophiles nih.govmdpi.com. The sulfur atom, while less nucleophilic than the nitrogen, can also participate in reactions, such as the initial attack on a conjugated double bond during the formation of certain thiazinan-4-ones nih.gov.

Electrophilic Reactivity at C2: The carbon atom at the 2-position (C2) is flanked by both nitrogen and sulfur, forming an S,N-acetal linkage. This structural feature makes C2 an electrophilic site susceptible to nucleophilic attack, particularly after protonation of one of the heteroatoms. The acid-catalyzed hydrolysis to form a thioester is a prime example of this reactivity nih.govmdpi.com. The stability of the S,N-acetal is generally lower than that of O,O- or S,S-acetals, facilitating such transformations.

While specific studies on the nucleophilic and electrophilic reactions of this compound itself are not extensively detailed in the reviewed literature, the principles can be inferred from related structures. For example, derivatives such as N-acyl 1,3-thiazinane-2-thiones serve as valuable platforms for stereoselective transformations where the heterocyclic scaffold directs the approach of nucleophiles acs.org.

Oxidation Reactions of Sulfur and Nitrogen Heteroatoms in Thiazinane Compounds

The sulfur and nitrogen atoms within the 1,3-thiazinane ring are susceptible to oxidation, leading to the formation of sulfoxides, sulfones, and N-oxides. These transformations can significantly alter the chemical and physical properties of the parent compound.

Sulfur Oxidation: The sulfur atom in the 1,3-thiazinane ring can be readily oxidized. Research has shown that 2,3-substituted-1,3-thiazinan-4-ones can be oxidized using potassium permanganate (KMnO₄) to yield the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives nih.govsemanticscholar.org. Another study demonstrated the oxidation of a 2-aryl-1,3-thiazinan-4-one using 30% hydrogen peroxide (H₂O₂) in the presence of tungsten oxide (WO₃) as a catalyst to form the sulfone product nih.govmdpi.com. The formation of the sulfone (S,S-dioxide) indicates that the sulfur atom can be oxidized in two steps, likely proceeding through a sulfoxide intermediate.

| Substrate | Oxidizing Agent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-substituted-1,3-thiazinan-4-ones | KMnO₄ | - | 1,3-thiazinan-4-one-1,1-dioxides | 27-95% | semanticscholar.org |

| 3-alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-one | 30% H₂O₂ | WO₃ | 3-alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one-1,1-dioxide | 35-75% | nih.govmdpi.com |

Nitrogen Oxidation: While specific examples of N-oxidation for the this compound ring were not found in the provided search context, the secondary amine nitrogen in the thiazinane ring is, in principle, oxidizable to the corresponding N-oxide or nitroxide radical under appropriate conditions, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids. Such transformations are common for heterocyclic amines and would represent another avenue for functionalizing the 1,3-thiazinane core.

Cycloaddition-Cycloreversion Reactions involving 4H-1,3-Thiazine Derivatives

Cycloaddition and cycloreversion reactions are characteristic transformations of the unsaturated counterparts of thiazinanes, specifically 4H-1,3-thiazines. The saturated this compound ring does not undergo these pericyclic reactions directly. However, its unsaturated analogue, 4H-1,3-thiazine, can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) where it can act as the diene component researchgate.net.

The reverse reaction, a retro-Diels-Alder or cycloreversion, is also a key process for these systems. Experimental and theoretical studies have shown that the feasibility of the cycloreversion of 4H-1,3-thiazines is highly dependent on the nature of the substituents on the ring researchgate.netsciepub.com. For instance, the presence of a methyl group at the 4-position can make the cycloreversion reaction difficult or impossible, whereas an ethyl carboxylate group at the same position facilitates the reaction researchgate.netsciepub.com. This substituent effect is attributed to the stability of the resulting products and the transition state energies involved in the fragmentation process. Density Functional Theory (DFT) calculations have been employed to understand these experimental observations and to predict the reaction mechanisms, indicating that the stability of the methylated thiazines at position 4 hinders their cycloreversion sciepub.com.

These reactions are valuable in synthesis, allowing for the formation of the 1,3-thiazine ring from 1-thia-3-azabutadienes and dienophiles, and subsequently, for the transformation of the thiazine (B8601807) into other products via cycloreversion researchgate.net.

Spectroscopic and Structural Characterization of 2 Ethyl 1,3 Thiazinane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete connectivity map of the molecule can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 2-Ethyl-1,3-thiazinane, the spectrum is expected to show distinct signals for the protons on the ethyl group and the thiazinane ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. As there is a low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed, resulting in a spectrum of singlet peaks for each unique carbon atom.

Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS in a solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 (methine) | ~3.8 - 4.2 | Triplet (t) | ~6-7 | 1H |

| H-4 (axial & equatorial) | ~2.8 - 3.2 | Multiplet (m) | - | 2H |

| H-5 (axial & equatorial) | ~1.7 - 2.1 | Multiplet (m) | - | 2H |

| H-6 (axial & equatorial) | ~2.6 - 3.0 | Multiplet (m) | - | 2H |

| -CH₂- (ethyl) | ~1.5 - 1.9 | Quartet (q) | ~7-8 | 2H |

| -CH₃ (ethyl) | ~0.9 - 1.2 | Triplet (t) | ~7-8 | 3H |

| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | - | 1H |

Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS in a solvent like CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (methine) | ~55 - 65 |

| C-4 | ~45 - 55 |

| C-5 | ~25 - 35 |

| C-6 | ~30 - 40 |

| -CH₂- (ethyl) | ~25 - 35 |

| -CH₃ (ethyl) | ~8 - 15 |

Two-Dimensional NMR Techniques (COSY, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that helps to definitively assign the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between:

The methine proton at C-2 and the adjacent methylene protons of the ethyl group.

The methyl and methylene protons of the ethyl group.

The methylene protons at C-4 with the adjacent methylene protons at C-5.

The methylene protons at C-5 with the adjacent methylene protons at C-6.

The methyl protons of the ethyl group to the methylene carbon of the ethyl group and to the C-2 carbon of the ring.

The methine proton at C-2 to the methylene carbon of the ethyl group, as well as to C-4 and C-6 within the ring.

These 2D techniques would be instrumental in confirming the placement of the ethyl group at the C-2 position and assigning the specific chemical shifts for each position on the thiazinane ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the presence of specific functional groups.

For this compound, the key functional groups are the secondary amine (N-H), C-H bonds in the alkyl regions, the C-N bond, and the C-S bond.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3300 - 3500 | Medium, somewhat broad |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| N-H bend | 1550 - 1650 | Medium |

| C-H bend (CH₂) | 1450 - 1475 | Medium |

| C-N stretch | 1020 - 1250 | Medium-Weak |

| C-S stretch | 600 - 800 | Weak |

The presence of a band in the 3300-3500 cm⁻¹ region would confirm the secondary amine, while the strong absorptions just below 3000 cm⁻¹ are characteristic of the saturated alkyl framework.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and offers structural clues based on how the molecule fragments.

For this compound (C₆H₁₃NS), the expected exact mass is approximately 131.08 g/mol . The high-resolution mass spectrum should confirm this value. In electron ionization (EI) mode, the molecular ion peak ([M]⁺) would be observed at m/z ≈ 131.

The fragmentation pattern would likely involve the following characteristic losses:

Loss of the ethyl group: A significant fragment would be expected at m/z ≈ 102 ([M-29]⁺), corresponding to the loss of a C₂H₅ radical. This is often a primary fragmentation pathway for ethyl-substituted compounds.

Ring Fragmentation: Cleavage of the thiazinane ring can occur in several ways. A common pathway for such heterocycles is alpha-cleavage adjacent to the heteroatoms, leading to various smaller charged fragments.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV/Vis spectroscopy measures the absorption of ultraviolet or visible light,

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive method for elucidating the three-dimensional molecular structure and conformational arrangement of compounds in the solid state. While specific crystallographic data for this compound were not found in the surveyed literature, the analysis of structurally related 1,3-thiazinane (B8806883) derivatives offers significant insights into the probable architecture of the heterocyclic ring.

The crystal structure of (Z)-(1,3-Thiazinan-2-ylideneamino)formonitrile has been determined, providing a valuable model for the 1,3-thiazinane core. nih.gov In this derivative, the six-membered thiazinane ring adopts a conformation that approximates a half-boat shape. nih.gov The precise geometry of this ring structure is detailed by its Cremer & Pople puckering parameters: q2 = 0.4645 (2) Å, θ = 132.4 (3)°, and φ = 285.52 (2)°. nih.gov A key feature of this conformation is the deviation of the C2 atom by 0.618 (2) Å from the plane defined by the other five atoms of the ring (S1, C1, N1, C3, and C4). nih.gov

The solid-state packing of this molecule is further stabilized by weak intermolecular interactions, specifically N—H···N and C—H···S hydrogen bonds. nih.gov This information suggests that the 1,3-thiazinane ring is flexible and can adopt non-chair conformations influenced by its substituents. For this compound, the size and orientation (axial or equatorial) of the C2-ethyl group would be critical factors in determining the ring's preferred solid-state conformation.

Detailed crystallographic parameters for the analyzed analogue are presented in the table below.

Table 1: Crystal Data and Structure Refinement for (Z)-(1,3-Thiazinan-2-ylideneamino)formonitrile

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₇N₃S |

| Formula Weight ( g/mol ) | 141.21 |

| Temperature (K) | 153 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.0931 (14) |

| b (Å) | 12.689 (3) |

| c (Å) | 9.232 (3) |

| β (°) | 128.617 (19) |

| Volume (ų) | 649.2 (3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.445 |

Data derived from the crystallographic study of (Z)-(1,3-Thiazinan-2-ylideneamino)formonitrile. nih.gov

Computational and Theoretical Investigations of 2 Ethyl 1,3 Thiazinane

Quantum Chemical Studies using Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. Studies on thiazine (B8601807) and related heterocyclic systems utilize DFT to elucidate their fundamental chemical properties. sciepub.comresearchgate.net Calculations are often performed at levels like B3LYP/6-31+G(d,p) to balance accuracy and computational cost, providing reliable data on molecular geometries and electronic characteristics. sciepub.comimist.ma

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. sciepub.com A larger energy gap implies higher stability and lower chemical reactivity. sciepub.com

Other global reactivity descriptors calculated from these energies include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). sciepub.com These indices help in comparing the reactivity profiles of different derivatives within the 1,3-thiazinane (B8806883) class. For instance, analysis of a series of thiazine derivatives showed that specific substitutions could significantly alter these parameters, thereby tuning the molecule's stability and reactivity. sciepub.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In thiazine derivatives, MEP analysis has identified the sulfur and nitrogen atoms of the heterocyclic ring as potential electrophilic and nucleophilic sites, respectively. sciepub.com

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical stability and reactivity |

| Chemical Hardness (η) | Resistance to change in electron configuration | Higher values indicate greater stability |

| Electronegativity (χ) | Ability to attract electrons | Influences bond polarity and reactivity |

| Electrophilicity Index (ω) | Propensity to accept electrons | Measures electrophilic character |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to simulate the interaction between a ligand, such as a 2-ethyl-1,3-thiazinane derivative, and the binding site of a target protein. scielo.org.mx

In studies involving 1,3-thiazinane derivatives, docking simulations have been employed to screen for potential biological activity, such as anti-influenza or antitubercular effects. nih.govnih.gov For example, derivatives have been docked into the active site of the H1N1 neuraminidase protein to predict their binding affinity and interaction patterns. nih.gov The results of such simulations are often expressed as a docking score, which estimates the binding energy; a more negative score typically indicates a stronger binding affinity. nih.govscispace.com

These simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. Key interactions identified for thiazinane derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein, such as the interaction between the thiazinane ring's nitrogen or carbonyl oxygen and amino acid residues like HIS 96. nih.govscispace.com

π-π Stacking: Aromatic rings on the ligand can interact with aromatic residues like Tyrosine (TYR) in the protein's active site. scispace.com

The reliability of docking protocols is often validated by redocking a known co-crystallized ligand into the protein's active site to ensure the simulation can accurately reproduce the experimental binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These predictive models are crucial in drug discovery for designing new compounds with enhanced potency. nih.gov

2D-QSAR models establish a relationship between biological activity and various physicochemical descriptors calculated from the two-dimensional structure of the molecules. ptfarm.pl For 1,3-thiazinane derivatives, 2D-QSAR studies have been conducted to predict activities like influenza neuraminidase inhibition. nih.gov

The process involves generating a set of molecular descriptors (e.g., topological, electronic, constitutional) and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a predictive model. nih.gov The quality and predictive power of a QSAR model are assessed using several statistical parameters, including the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_pred). nih.govnih.gov A robust and predictive model will have high values for these parameters. For instance, a 2D-QSAR model for 1,3-thiazine derivatives showed strong predictive ability with an R²_train of 0.9192 and a Q² of 0.8767. nih.gov

3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govnih.gov

These methods require the alignment of a set of molecules, after which steric and electrostatic fields (for CoMFA) are calculated on a 3D grid surrounding them. nih.gov CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govmdpi.com The resulting field values are then correlated with biological activity using Partial Least Squares (PLS) analysis. imist.ma

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a green contour in a steric map might indicate that a bulky substituent is favored in that region, while a blue contour in an electrostatic map could suggest that an electropositive group would enhance activity. nih.gov Studies on 1,3-thiazine and related compounds have successfully used these maps to provide structural insights for designing more potent inhibitors. nih.govphyschemres.org

| Model | R² (Training Set) | Q² (Cross-Validation) | Descriptor Fields |

|---|---|---|---|

| CoMFA_ES | 0.9620 | 0.643 | Electrostatic, Steric |

| CoMSIA_SED | 0.8770 | 0.702 | Steric, Electrostatic, H-Bond Donor |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule. The 1,3-thiazinane ring, being a six-membered heterocycle, can adopt several conformations, primarily chair, boat, and twist-boat forms.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the potential energy of a molecule as a function of its geometry. libretexts.orgrug.nl Minima on the PES correspond to stable conformations (isomers or conformers), while saddle points represent transition states between these minima. libretexts.org Computational methods, including DFT, are used to map the PES by systematically changing key dihedral angles within the molecule and calculating the corresponding energy. rug.nl

This analysis allows for the determination of the global minimum energy conformation—the most stable shape of the molecule—as well as the energy barriers for interconversion between different conformers. Understanding the preferred conformation is critical for 3D-QSAR and molecular docking studies, as the bioactive conformation is often assumed to be the lowest energy structure or one that is easily accessible. ptfarm.pl

Theoretical Studies on Reaction Mechanisms, Regioselectivity, and Transition States

Theoretical chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions. For reactions involving the 1,3-thiazinane ring, DFT calculations can be used to map the entire reaction pathway from reactants to products. acs.org

These studies involve locating and characterizing the geometries of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. A transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the kinetics of a reaction. libretexts.org Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a located transition state correctly connects the desired reactants and products. acs.org Such computational investigations can predict the regioselectivity of a reaction (i.e., which of several possible sites on the molecule will react) and explain the stereochemical outcome. These theoretical insights into reaction mechanisms are fundamental for optimizing synthetic routes and developing new chemical transformations for the 1,3-thiazinane scaffold. nih.govmdpi.com

Biological Activity and Applied Research Investigations of 2 Ethyl 1,3 Thiazinane and Its Derivatives

Investigations into Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Thiazinane derivatives have been a subject of extensive research for their potential as antimicrobial agents. The core structure, particularly the 1,3-thiazinane (B8806883) moiety, is a key component of cephalosporin antibiotics, which are effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. nih.gov

Antibacterial and Antifungal Research:

Numerous studies have synthesized and evaluated various 1,3-thiazinane derivatives for their efficacy against pathogenic bacteria and fungi. For instance, a series of 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives were synthesized and screened for their antimicrobial activity using the cup-plate method. researchgate.net Similarly, novel 1,3-thiazinane compounds bearing a Schiff base moiety have demonstrated good antibacterial activity. Research has shown that the presence of specific functional groups, such as hydroxyl (-OH) groups and the nitrogen and sulfur heteroatoms, contributes significantly to the antimicrobial properties of these compounds. innovareacademics.in

Hybrid molecules incorporating the 1,3-thiazinane ring have also shown promising results. For example, pyrazine-1,3-thiazine hybrids have displayed antiviral activities against a range of viruses, including HIV, influenza A, Enterovirus 71, and Coxsackievirus B3. nih.gov The mechanism of action for some of these compounds involves the inhibition of key viral enzymes like HIV reverse transcriptase and influenza A neuraminidase. nih.gov

| Derivative Type | Microorganism(s) Targeted | Observed Activity |

| 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol | Various bacteria and fungi | Antimicrobial activity demonstrated by cup-plate method. researchgate.net |

| 1,3-Thiazinane with Schiff base moiety | Various bacteria | Good antibacterial activity. |

| Pyrazine-1,3-thiazine hybrids | HIV, Influenza A, Enterovirus 71, Coxsackievirus B3 | Antiviral activity in micromolar concentrations. nih.gov |

| 5,6-dihydro-4H-1,3-thiazine derivatives | Mycobacterium tuberculosis H37Rv | Antimicrobial activity. actascientific.com |

Research on Antitumor and Anticancer Properties of Thiazinane Multithioethers

The investigation into the anticancer potential of thiazinane derivatives has yielded promising results. A notable area of this research focuses on thiazinane multithioethers. A series of novel multithioether derivatives were synthesized by combining thiazoline and thiazinane with dibromides. semanticscholar.orgscirp.org These compounds were then evaluated for their in vitro antitumor activity against human lung cancer (A549) and human breast cancer (Bcap-37) cell lines using the MTT assay. scirp.org

The results indicated that several of the synthesized thiazinane multithioethers exhibited significant antitumor activities. semanticscholar.orgscirp.org For instance, compounds 4g and 5g in one study demonstrated notable efficacy, with IC50 values against A-549 and Bcap-37 cells recorded at 22.58 and 19.41 µg/mL for 4g, and 8.26 and 9.30 µg/mL for 5g, respectively. scirp.org This suggests that the thiazinane multithioether scaffold is a promising starting point for the development of new anticancer agents. nih.gov

| Compound | Cell Line | IC50 (µg/mL) |

| 4g | A-549 (Human Lung Cancer) | 22.58 scirp.org |

| Bcap-37 (Human Breast Cancer) | 19.41 scirp.org | |

| 5g | A-549 (Human Lung Cancer) | 8.26 scirp.org |

| Bcap-37 (Human Breast Cancer) | 9.30 scirp.org |

Studies on Anti-inflammatory and Analgesic Effects of Thiazinane Derivatives

Thiazinane derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govwisdomlib.org Studies have shown that these compounds can be effective in reducing inflammation and pain in various experimental models. wisdomlib.org

Newly synthesized 1,3-thiazinane derivatives have been evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema method. wisdomlib.org In one such study, a test compound at a dose of 20 mg/kg showed a 47% inhibition of edema, which was comparable to the standard drug, diclofenac sodium. wisdomlib.org The analgesic properties of these derivatives were assessed using the tail-clip method in mice, where they exhibited a significant, dose-dependent increase in pain reaction time. wisdomlib.org

Furthermore, certain thiazinane derivatives have been found to be safe for gastric ulcer treatment, suggesting they could be developed as alternatives to conventional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory activity of some derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing preferential inhibition of COX-2. saudijournals.commdpi.com

| Derivative | Model/Test | Observed Effect |

| Novel 1,3-Thiazinane Derivative | Carrageenan-induced rat paw edema | 47% inhibition of edema at 20 mg/kg. wisdomlib.org |

| Novel 1,3-Thiazinane Derivative | Tail-clip method in mice | Significant, dose-dependent increase in pain reaction time. wisdomlib.org |

| 3-alkyl,-2-aryl-1,3-thiazinan-4-one | Cyclooxygenase (COX) inhibition | Potent and selective COX-2 inhibition. saudijournals.com |

Exploration of Anticonvulsant Activity in 1,3-Thiazine Analogues

The structural features of 1,3-thiazinane analogues have led to their investigation as potential anticonvulsant agents. mdpi.com A number of studies have synthesized and evaluated various derivatives for their ability to protect against seizures in animal models.

One study focused on a series of novel 8-benzylidene-6-tert-butyl-4-phenyl-5,6,7,8-tetrahydro-benzo-1,3-thiazin-2-imines (TB1-TB12). ijpsr.comsemanticscholar.org Their anticonvulsant activity was assessed using the maximal electroshock (MES) method, with diazepam as a standard reference. ijpsr.comsemanticscholar.org The results indicated that compounds containing lipophilic groups, such as methoxyl and isopropyl, were more potent anticonvulsants. ijpsr.comsemanticscholar.org

Another investigation described the synthesis and anticonvulsant activity of new chalcones and 1,3-thiazinane derivatives. researchgate.net These compounds were tested using the pentylenetetrazole (PTZ)-induced seizures method. researchgate.net The study found that the 1,3-thiazinane derivatives were more potent than the precursor chalcones, with a compound containing a 4-fluorophenyl substituent showing significant activity by prolonging the onset of convulsions. researchgate.net

| Derivative Series | Anticonvulsant Test Model | Key Finding |

| 8-benzylidene-6-tert-butyl-4-phenyl-5,6,7,8-tetrahydro-benzo-1,3-thiazin-2-imines | Maximal Electroshock (MES) | Compounds with lipophilic groups showed higher potency. ijpsr.comsemanticscholar.org |

| 1,3-Thiazinane derivatives from chalcones | Pentylenetetrazole (PTZ)-induced seizures | 1,3-Thiazinanes were more potent than chalcone precursors. researchgate.net |

| 1H-pyrrolo[1,2-c] wisdomlib.orgsemanticscholar.orgthiazine (B8601807) derivatives | Not specified | Moderate anticonvulsant activity. naturalspublishing.com |

Development of Agrochemical Agents (Insecticides, Fungicides, Herbicides)

The biological activity of thiazinane derivatives extends to the field of agrochemicals, where they have been investigated for their potential as insecticides, fungicides, and herbicides. nih.gov

Tetrahydro-2-(nitromethylene)-2H-1,3-thiazinane has been noted for its strong insecticidal properties. naturalspublishing.com Perhydro derivatives of 1,3-thiazinane have also been patented for their effectiveness against various nematodes. naturalspublishing.com The use of phenothiazines, a related class of compounds, as an insecticide and vermifuge for livestock further highlights the potential of the thiazinane scaffold in pest control. naturalspublishing.com

In terms of fungicidal activity, pyrazole forms of 1,3-thiazinane have been shown to inhibit the growth of Magnaporthe grisea, the fungus responsible for rice blast disease. mdpi.com These compounds were effective at concentrations ranging from 10 to 200 μg/mL, and in some cases, could halt mycelium growth at just 10 μg/mL. mdpi.com

| Application | Derivative/Compound | Target Organism(s) |

| Insecticide | Tetrahydro-2-(nitromethylene)-2H-1,3-thiazinane | Various insects. naturalspublishing.com |

| Nematicide | Perhydro derivatives of 1,3-thiazinane | Various nematodes. naturalspublishing.com |

| Fungicide | Pyrazole forms of 1,3-thiazinane | Magnaporthe grisea (rice blast fungus). mdpi.com |

Research into Central Nervous System (CNS) Effects, including Anxiolytic Activity

Certain thiazinane derivatives have been investigated for their effects on the central nervous system (CNS). Chlormezanone, a compound containing a 1,3-thiazinane ring, has been used as an anxiolytic and muscle relaxant. naturalspublishing.com This demonstrates the potential of the thiazinane scaffold to interact with CNS targets.

Benzothiazepines conjugated with other thiazinanes have been tested on neuronal receptors, with one derivative showing inhibitory effects on the central nervous system. nih.gov The anxiolytic and muscle relaxant properties of compounds like chlormezanone suggest that the 1,3-thiazinane structure can be a valuable template for the design of new CNS-active agents.

Potential as Corrosion Inhibitors for Metallic Substrates

Beyond biological applications, thiazinane derivatives have also shown promise as corrosion inhibitors for metals. The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in some derivatives, allows these molecules to adsorb onto metal surfaces and form a protective layer.

Studies have examined the efficacy of 1,4-benzothiazine derivatives in preventing the corrosion of carbon steel in acidic environments. Techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization have demonstrated that these compounds can achieve high inhibition efficiencies, up to 98% in some cases. The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir isotherm model, indicating both physical and chemical interactions. Quantum chemical calculations have further supported the potential of 1,3-thiazinane derivatives as effective corrosion inhibitors.

| Derivative | Metal | Corrosive Medium | Inhibition Efficiency |

| 1,4-Benzothiazine derivatives | Carbon Steel | 15 wt. % HCl | Up to 98% |

| S-Thiazine | Mild Steel | 1.0 M HCl | 91% |

Role as Versatile Chemical Building Blocks and Reaction Intermediates in Complex Organic Synthesis

The 1,3-thiazinane scaffold, a six-membered heterocyclic ring containing nitrogen and sulfur atoms, is a significant structural motif in organic chemistry. nih.gov Derivatives of 1,3-thiazinane, including 2-Ethyl-1,3-thiazinane, serve as versatile chemical building blocks and key reaction intermediates for the synthesis of a wide array of more complex molecules. mdpi.commdpi.com Their utility stems from the reactivity of the heterocyclic ring, which can be readily modified through various organic reactions.

The synthesis of the 1,3-thiazinane core itself can be achieved through several methods, including multi-component reactions. A common approach involves the condensation of an aldehyde, an amine or amino acid, and 3-mercaptopropionic acid. britannica.com This method allows for the introduction of diverse substituents onto the thiazinane ring, such as the ethyl group at the C-2 position, by selecting the appropriate starting aldehyde (in this case, propanal).

Once formed, these substituted 1,3-thiazinanes can undergo further transformations, making them valuable intermediates. The nitrogen and sulfur heteroatoms, along with the substituents on the carbon backbone, provide multiple reactive sites for functionalization. For instance, the ring can be subjected to N-acylation, oxidation of the sulfur atom to form 1,3-thiazinan-4-one-1,1-dioxides, or used in cycloaddition reactions to build fused-ring systems. nih.govbritannica.comquora.com The reaction between a thiocarbamoyl derivative and 1,3-dibromopropane, for example, can yield complex polycyclic structures incorporating the 1,3-thiazinane ring. quora.com This chemical tractability makes 1,3-thiazinane derivatives, such as this compound, crucial starting points for constructing novel heterocyclic compounds with potential biological activities.

Table 1: Synthetic Transformations Involving 1,3-Thiazinane Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Three-Component Condensation | Aldehyde, Amine, 3-Mercaptopropionic Acid | 2,3-substituted-1,3-thiazinan-4-ones | nih.govbritannica.com |

| Oxidation | KMnO₄ | 1,3-thiazinan-4-one-1,1-dioxides | nih.govquora.com |

| Cyclization | Acryloyl chloride, N-substituted thioureas | 3-substituted-1,3-thiazinane-4-ones | nih.gov |

| Cyclo-condensation | Iminophosphonates, 3-mercaptopropionic acid | 1,3-thiazinan-4-ones with phosphonate groups | britannica.com |

Applications in the Synthesis of Pigments and Dyestuffs

The thiazine structural core is the foundational component of a significant class of synthetic dyes known as thiazine dyes. chemicalbull.com These compounds are characterized by their vibrant colors and are utilized in various applications, including textile dyeing and biological staining. chemicalbull.com While simple saturated rings like this compound are not dyes themselves, the underlying thiazine framework is central to many chromophores, particularly in the form of phenothiazine.

Phenothiazine, which contains a 1,4-thiazine ring fused with two benzene rings, is the parent structure for a large group of widely used dyes. britannica.com Notable examples include Methylene Blue, Toluidine Blue, and Azure A, which are valued for their intense blue and violet hues. chemicalbull.comresearchgate.net These dyes have a strong affinity for fabrics like cotton and wool and are extensively used as stains in microscopy to selectively color cell nuclei and other biological structures. chemicalbull.com More contemporary applications have explored the use of phenothiazine-based dyes as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong light-absorbing properties. nih.govrsc.org

A direct synthetic link between dye chemistry and the 1,3-thiazinane structure has also been established. Research has shown that certain azo dyes can react with homocysteine under neutral pH conditions to yield stable 1,3-thiazinane derivatives, demonstrating how dye molecules can serve as precursors for the synthesis of these heterocyclic systems. nih.gov

Table 2: Representative Thiazine Dyes and Their Applications

| Dye Name | Parent Structure | Color | Key Applications | Reference |

|---|---|---|---|---|

| Methylene Blue | Phenothiazine | Blue | Biological stain, textile dye, antimalarial drug | britannica.comwikipedia.org |

| Toluidine Blue | Phenothiazine | Blue | Biological stain (especially for mast cells) | chemicalbull.com |

| Azure A | Phenothiazine | Blue/Violet | Biological stain (for nucleic acids) | chemicalbull.comresearchgate.net |

| Lauth's Violet (Thionine) | Phenothiazine | Violet | Biological stain, redox indicator | quora.comresearchgate.net |

Investigations into Anti-Radiation Agent Properties

The 1,3-thiazine core structure has been identified as a moiety of interest in the investigation of potential anti-radiation agents. mdpi.comrsc.org Research into various heterocyclic compounds has highlighted that derivatives containing the N-C-S linkage found in 1,3-thiazines possess properties that may be beneficial in mitigating the harmful effects of radiation. rsc.org The exploration of these compounds as radioprotective agents is an area of ongoing research in medicinal chemistry, seeking to develop molecules that can protect cells and tissues from radiation-induced damage.

Biochemical Pathway Studies: Formation and Metabolism of 1,3-Thiazinane-4-carboxylic Acid in Biological Systems

In biological systems, the formation of 1,3-thiazinane derivatives can occur through non-enzymatic pathways involving endogenous molecules. A key example is the formation of 1,3-thiazinane-4-carboxylic acid, a process that has been identified in humans. researchgate.netmdpi.com This compound is formed from the reaction between homocysteine (Hcy), an amino acid, and formaldehyde (FA), a naturally occurring aldehyde. mdpi.com

The reaction is a spontaneous condensation that takes place in an aqueous environment, where the thiol group of homocysteine reacts with formaldehyde to form a stable six-membered thiazinane ring. researchgate.netresearchgate.net Studies have confirmed the presence of 1,3-thiazinane-4-carboxylic acid in human urine, providing evidence that this biochemical pathway occurs in vivo. researchgate.netmdpi.com The formation of this adduct represents a metabolic route for the detoxification of formaldehyde and involves the sequestration of the reactive homocysteine molecule. researchgate.net While the full biological significance of this pathway is still under investigation, it highlights a natural mechanism for the formation of 1,3-thiazinane structures within living organisms.

Enzyme and Receptor Interaction Studies

Derivatives of 1,3-thiazinane are being actively investigated for their potential to interact with and modulate the activity of specific enzymes and receptors, making them relevant in drug discovery and medicinal chemistry.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. semanticscholar.org Overproduction of NO by the inducible NOS (iNOS) isoform is associated with inflammation and neurodegenerative diseases, making selective NOS inhibitors attractive therapeutic targets. nih.govmdpi.com

Certain synthetic 1,3-thiazine derivatives have been identified as having NOS inhibiting activities. quora.com The mechanism of inhibition often involves the compound binding to the active site of the enzyme, competing with the natural substrate, L-arginine. semanticscholar.org Research into related heterocyclic structures, such as 2-aminothiazoles, has shown that these moieties can serve as effective pharmacophores for designing potent and selective nNOS (neuronal NOS) inhibitors. nih.gov The rationale is that the thiazole ring can interact with key residues in the enzyme's active site, disrupting its catalytic function.

Neuraminidase Inhibition

Influenza neuraminidase is a crucial enzyme on the surface of the influenza virus that enables the release of new virus particles from infected cells, thereby propagating the infection. wikipedia.org As such, it is a primary target for antiviral drugs. researchgate.net

Computational modeling studies have been conducted to evaluate 1,3-thiazine derivatives as potential inhibitors of H1N1 neuraminidase. wikipedia.org These in silico investigations use molecular docking to simulate how the thiazine derivatives might bind to the active site of the neuraminidase enzyme. wikipedia.org The results of these studies help to identify which structural features of the 1,3-thiazine molecule are important for binding affinity and inhibitory potential, guiding the synthesis and development of novel anti-influenza agents.

Table 3: Investigated Enzyme Targets for Thiazine/Thiazinane Derivatives

| Enzyme Target | Rationale for Inhibition | Findings for Thiazine/Thiazinane Derivatives | Reference |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | Reduce overproduction of NO in inflammatory and neurological diseases. | Certain 1,3-thiazine derivatives show NOS inhibitory activity; related aminothiazoles are potent nNOS inhibitors. | quora.comnih.gov |

| Influenza Neuraminidase | Prevent the release of new virus particles from infected cells, halting infection. | Computational studies show that 1,3-thiazine derivatives can dock into the enzyme's active site, indicating potential as inhibitors. | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-1,3-thiazinane, and what are their limitations?

- Methodology : The synthesis of thiazinane derivatives typically involves cyclization reactions using thioureas or thiosemicarbazides with aldehydes or ketones under acidic or catalytic conditions. For example, FeCl₃·6H₂O has been used as a Lewis acid catalyst to improve reaction efficiency in analogous heterocyclic systems . However, challenges include low yields due to side reactions (e.g., polymerization) and the need for toxic solvents. Optimizing stoichiometry (e.g., 2:1 molar ratios of thiourea to carboxylic acid derivatives) and employing greener solvents (e.g., ethanol/water mixtures) can mitigate these issues .

Q. How can the purity of this compound be validated in laboratory settings?

- Methodology : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are standard for purity assessment. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. Cross-referencing spectral data with databases like the EPA/NIH Mass Spectral Library ensures accuracy .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Data : Key properties include:

- Boiling Point : ~244°C (analogous to 2-Ethyl-1,3-hexanediol) .

- Density : ~0.93–0.94 g/cm³ at 20°C .

- Solubility : Likely hydrophobic due to the ethyl substituent; solubility in polar aprotic solvents (e.g., DMSO) should be tested empirically.

These properties inform solvent selection, reaction temperatures, and purification methods (e.g., distillation or recrystallization) .

Advanced Research Questions

Q. How can contradictory data in reaction yields for this compound synthesis be resolved?

- Methodology : Contradictions often arise from variations in catalysts, solvent polarity, or moisture sensitivity. Systematic Design of Experiments (DoE) can isolate critical factors. For example, comparing FeCl₃·6H₂O (Lewis acid) vs. p-toluenesulfonic acid (Brønsted acid) under controlled humidity conditions may reveal catalyst-specific side reactions. Statistical tools like ANOVA can validate significance .

Q. What mechanistic insights exist for the cyclization step in this compound synthesis?

- Methodology : Density Functional Theory (DFT) calculations can model transition states and intermediates. Experimental probes like isotopic labeling (e.g., ¹⁸O in carbonyl groups) or kinetic studies (e.g., rate dependence on pH) may elucidate whether the mechanism proceeds via hemithioacetal intermediates or concerted cyclization .

Q. How does the ethyl substituent influence the stability and reactivity of this compound?

- Data : The ethyl group enhances steric hindrance, potentially reducing ring-opening reactions compared to unsubstituted thiazinanes. Stability under oxidative conditions can be tested via accelerated aging studies (e.g., exposure to H₂O₂ or UV light). Reactivity with electrophiles (e.g., alkyl halides) may reveal regioselectivity patterns .

Q. What advanced techniques are recommended for resolving crystallographic ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For poorly diffracting crystals, synchrotron radiation or cryocooling may improve data quality. Twinning or disorder can be addressed using the TWIN/BASF tools in SHELX .

Q. How can in silico methods predict the toxicological profile of this compound?

- Methodology : QSAR (Quantitative Structure-Activity Relationship) models and molecular docking simulations (e.g., with cytochrome P450 enzymes) can predict metabolic pathways and toxicity endpoints. Experimental validation via Ames tests (mutagenicity) and acute toxicity studies in rodents (e.g., LD₅₀ determination) are essential for risk assessment .

Methodological Resources

- Structural Analysis : Use SHELX and the EPA/NIH Mass Spectral Database for crystallographic and spectral validation.

- Synthetic Optimization : Refer to reactive distillation protocols for scalable synthesis and Brønsted/Lewis acid catalysis strategies .

- Toxicology : Consult the Hazardous Substances Data Bank (HSDB) for physicochemical and toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.